molecular formula C12H11NO5S B1331920 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid CAS No. 603118-18-9

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

Cat. No.: B1331920
CAS No.: 603118-18-9
M. Wt: 281.29 g/mol
InChI Key: WGFFBVJRQFLJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid typically involves the following steps:

    Formation of the Furylmethylamine Intermediate: This step involves the reaction of furfural with an amine to form furylmethylamine.

    Sulfonylation: The furylmethylamine is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Coupling with Benzoic Acid: Finally, the sulfonylated intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The furan ring and benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with the sulfonamide group at the 4-position.

    2-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with the sulfonamide group at the 2-position.

    3-{[(2-Thienylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with a thienyl ring instead of a furan ring.

Uniqueness

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, sulfonamide linkage, and benzoic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFFBVJRQFLJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240218
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603118-18-9
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603118-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.